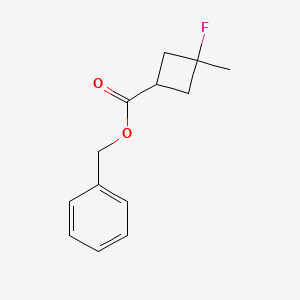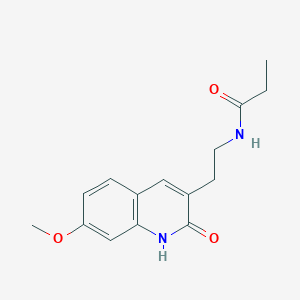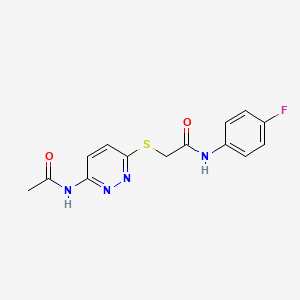![molecular formula C11H18Cl2N4O2 B2903819 N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride CAS No. 1442095-22-8](/img/structure/B2903819.png)
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N4O2. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a morpholine ring and a pyrimidine ring, making it a valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride typically involves the reaction of 4-morpholin-2-ylpyrimidine with acetamide under controlled conditions. The process includes:
Starting Materials: 4-morpholin-2-ylpyrimidine and acetamide.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Catalysts: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with precise control over reaction parameters and purification steps to meet regulatory standards.
化学反応の分析
Types of Reactions
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide oxide.
Reduction: Formation of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms and developing new therapeutic agents.
類似化合物との比較
Similar Compounds
- N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide
- N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide hydrochloride
Uniqueness
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its analogs. This property makes it more suitable for certain applications, particularly in aqueous environments and pharmaceutical formulations.
特性
IUPAC Name |
N-[(4-morpholin-2-ylpyrimidin-5-yl)methyl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.2ClH/c1-8(16)14-5-9-4-13-7-15-11(9)10-6-12-2-3-17-10;;/h4,7,10,12H,2-3,5-6H2,1H3,(H,14,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLKVYFBACSEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CN=C1C2CNCCO2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2903738.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,5-dimethylbenzenesulfonyl)cyclopentane-1-carboxylate](/img/structure/B2903740.png)
![9-(4-Bromophenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2903741.png)
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2903743.png)
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903744.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B2903745.png)

![N-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2903747.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-methoxyphenyl)methanamine](/img/structure/B2903748.png)
![5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903752.png)
![8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2903755.png)
![Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2903759.png)
